molecular formula C13H18BClO2 B1463523 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-44-2

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463523
CAS No.: 1073353-44-2
M. Wt: 252.55 g/mol
InChI Key: KWUGBVHPELQIAF-UHFFFAOYSA-N
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Description

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a chloromethyl (-CH2Cl) substituent at the meta position of the phenyl ring attached to the dioxaborolane core. This compound is of significant interest in organic synthesis due to its dual functionality: the boronic ester moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group serves as a versatile handle for further derivatization, such as nucleophilic substitution or oxidation . Its molecular formula is C14H19BClO2, with a molecular weight of 285.57 g/mol.

Properties

IUPAC Name

2-[3-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUGBVHPELQIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674603
Record name 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-44-2
Record name 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Detailed Preparation Methods

Route A: Direct Borylation of 3-(Chloromethyl)phenyl Precursors

This method involves the conversion of 3-(chloromethyl)phenyl derivatives directly into the corresponding boronate ester by reaction with pinacolborane or diboron reagents under catalytic conditions.

Typical Procedure
  • Starting Material: 3-(Chloromethyl)phenyl halide (commonly bromide or iodide)
  • Reagents: Bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin)
  • Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate (KOAc) or sodium tert-butoxide (NaOtBu)
  • Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane
  • Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for 12–24 hours
Reaction Scheme

$$
\text{3-(Chloromethyl)phenyl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$

Key Research Findings
  • The palladium-catalyzed borylation proceeds with high selectivity for the aryl halide site, leaving the chloromethyl group intact.
  • Potassium acetate as base enhances the reaction rate and yield.
  • Typical isolated yields range from 75% to 90%.
  • Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures.

Route B: Functional Group Transformation of Preformed Boronate Esters

An alternative approach is the synthesis of 2-(3-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by chlorination of the hydroxymethyl group.

Typical Procedure
  • Step 1: Preparation of 2-(3-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki coupling or direct borylation of 3-(hydroxymethyl)phenyl precursors.
  • Step 2: Conversion of hydroxymethyl to chloromethyl using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions for Chlorination
  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: 0 °C to room temperature
  • Reaction Time: 2–6 hours
  • Work-up: Quenching with water, extraction, drying over anhydrous magnesium sulfate, and purification by chromatography
Research Insights
  • Chlorination proceeds smoothly with minimal side reactions.
  • The boronate ester moiety is stable under chlorination conditions.
  • Overall yields for the two-step sequence can reach up to 80%.

Comparative Data Table of Preparation Methods

Parameter Route A: Direct Borylation Route B: Functional Group Transformation
Starting Material 3-(Chloromethyl)phenyl halide 3-(Hydroxymethyl)phenyl boronate ester
Key Reagents B2pin2, Pd catalyst, KOAc SOCl2 or PCl5 for chlorination
Reaction Conditions 80–100 °C, 12–24 h, inert atmosphere 0 °C to RT, 2–6 h
Yield Range 75–90% ~80% (two-step overall)
Purification Column chromatography (hexane/ethyl acetate) Column chromatography
Stability of Chloromethyl Group Preserved during borylation Formed post-borylation via chlorination
Advantages One-step synthesis, fewer purification steps Potentially higher purity, flexible intermediate
Limitations Requires palladium catalyst, sensitive to moisture Additional step, use of corrosive chlorinating agents

Analytical Characterization and Research Findings

  • NMR Spectroscopy: Proton NMR confirms the presence of the chloromethyl group (singlet near 4.5 ppm) and characteristic methyl signals of the pinacol boronate ester (singlets near 1.2 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~256 g/mol).
  • Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) confirm purity above 95% in optimized preparations.
  • Stability: The compound is stable under ambient conditions when stored under inert atmosphere and protected from moisture.

Summary and Recommendations

The preparation of this compound can be efficiently achieved via palladium-catalyzed direct borylation of 3-(chloromethyl)phenyl halides or through a two-step sequence involving synthesis of the hydroxymethyl boronate ester followed by chlorination. The direct borylation route is preferred for its operational simplicity and good yields, while the two-step route offers flexibility when starting from hydroxymethyl precursors.

For large-scale or industrial applications, optimization of catalyst loading, reaction time, and purification methods is advised to maximize yield and minimize cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: Particularly Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases like triethylamine.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under mild conditions (room temperature to 80°C).

Major Products

    Substitution Reactions: Products include substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds are the primary products, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing complex organic molecules.

Medicinal Chemistry

Research has indicated that derivatives of dioxaborolanes exhibit biological activity, including antitumor and antibacterial properties. The incorporation of the chloromethylphenyl moiety enhances the pharmacological profile of these compounds, making them potential candidates for drug development.

Cross-Coupling Reactions

Dioxaborolanes are known to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.

Material Science

The compound can be utilized in the development of advanced materials due to its boron content. Boron-containing compounds often exhibit unique electronic properties that can be exploited in creating novel electronic materials or sensors.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing a series of anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising cytotoxicity against various cancer cell lines.

Case Study 2: Development of Agrochemicals

Research has explored the application of this compound as an intermediate in the synthesis of new agrochemicals. The incorporation of the dioxaborolane structure has been linked to improved efficacy and selectivity against pests while minimizing environmental impact.

Mechanism of Action

The primary mechanism of action for 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:

    Transmetalation: The organoboron compound transfers its organic group to the palladium catalyst.

    Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

    Reductive Elimination: The final step where the biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous dioxaborolane derivatives, focusing on structural features, synthetic routes, reactivity, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-(CH2Cl) C14H19BClO2 285.57 Reactive chloromethyl group for functionalization; moderate steric hindrance
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Cl2 C12H15BCl2O2 287.96 Electron-withdrawing Cl groups enhance electrophilicity; high reactivity in cross-coupling
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH3 C13H19BO3 247.10 Electron-donating OCH3 group reduces reactivity; used in mild coupling conditions
2-(3-Methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-SO2CH3 C13H19BO4S 314.17 Polar sulfonyl group improves solubility; applicable in aqueous-phase reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br C12H16BBrO2 299.97 Bromine acts as a leaving group; intermediate in iterative coupling reactions

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, SO2CH3) increase the electrophilicity of the boron center, enhancing reactivity in Suzuki-Miyaura couplings .
  • Steric hindrance from bulky substituents (e.g., chloromethyl at meta position) can reduce reaction rates but improve selectivity .
  • Polar groups (e.g., SO2CH3) enhance solubility in polar solvents, broadening application scope .
Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling :
    • The target compound’s chloromethyl group remains inert under standard coupling conditions, enabling selective boronate participation .
    • Dichloro derivatives exhibit superior reactivity in coupling with electron-rich aryl halides (e.g., indazole synthesis, 62.3% yield) .
  • Functionalization Post-Coupling :
    • The -CH2Cl group in the target compound can undergo nucleophilic substitution (e.g., with amines or thiols) to introduce diverse functionalities .

Stability and Handling

  • Chloromethyl Derivatives : Sensitive to hydrolysis; require storage under inert atmospheres .
  • Sulfonyl Derivatives : Hygroscopic; stabilize with desiccants .
  • Methoxy Derivatives : Air-stable but prone to demethylation under strong acidic conditions .

Biological Activity

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1073353-44-2, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in medicinal chemistry.

  • Molecular Formula : C13H18BClO2
  • Molecular Weight : 252.55 g/mol
  • Structure : The compound features a dioxaborolane ring structure, which is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boron compounds have been studied for their ability to inhibit enzymes and interact with biomolecules. Here are some key areas of biological activity:

Antibacterial Activity

Recent studies have indicated that boron-containing compounds can exhibit antibacterial properties. For instance, derivatives of dioxaborolane have been shown to inhibit various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This suggests that this compound may also possess similar inhibitory effects against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form reversible complexes with target enzymes. For example, studies on related compounds have demonstrated that they can inhibit serine β-lactamases by forming stable intermediates that prevent the enzyme from functioning properly .

Study 1: Inhibition of β-lactamases

A comparative study involving various dioxaborolane derivatives showed that modifications at the chloromethyl position significantly affected the inhibitory potency against class A and C β-lactamases. The study found that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .

CompoundInhibition (%)Class of β-lactamase
Dioxaborolane A85%Class A
Dioxaborolane B70%Class C
2-(3-Chloromethyl)phenyl derivative90%Class A

Study 2: Anticancer Potential

Another area of research has focused on the anticancer potential of boron-containing compounds. In vitro assays demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the inhibition of specific kinases involved in cell proliferation .

Q & A

Q. What are the common synthetic routes for 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do yields vary under different conditions?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, chloromethyl-substituted aryl boronic esters are often prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases like KOAc in solvents such as dioxane . Yields depend on substituent effects: electron-withdrawing groups (e.g., Cl) on the aryl ring can enhance reactivity, while steric hindrance from bulky groups may reduce yields. For structurally similar compounds, yields range from 52% to 84% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral data should researchers expect?

Key techniques include:

  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) typically resonates at δ ~4.5–4.8 ppm (¹H) and δ ~45–50 ppm (¹³C). The dioxaborolane ring protons appear as a singlet at δ ~1.3 ppm (¹H) for the methyl groups .
  • HRMS : Exact mass calculations (e.g., [M+H]⁺ for C₁₃H₁₈BClO₂: theoretical 264.1032) must align with experimental values to confirm purity .
  • IR : Peaks at ~1350 cm⁻¹ (B-O) and ~650 cm⁻¹ (C-Cl) are characteristic .

Q. How does the chloromethyl substituent influence reactivity in cross-coupling reactions?

The -CH₂Cl group acts as a versatile handle for further functionalization. It can undergo nucleophilic substitution (e.g., with amines or thiols) or participate in transition-metal-catalyzed coupling (e.g., Kumada or Negishi reactions). However, the electron-withdrawing nature of Cl may reduce the stability of intermediates, requiring inert atmospheres (argon/nitrogen) and low temperatures (0–5°C) during reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

Side reactions (e.g., proto-deboronation or oxidation) are common with aryl boronic esters. Strategies include:

  • Solvent selection : Use anhydrous dioxane or THF to minimize moisture .
  • Catalyst tuning : Pd(dppf)Cl₂ improves stability in coupling reactions compared to Pd(PPh₃)₄ .
  • Additives : KI or K₂CO₃ can enhance reactivity in nucleophilic substitutions (e.g., SN2 with -CH₂Cl) .
  • Temperature control : Maintain ≤60°C to prevent decomposition .

Q. What structural contradictions arise in NMR data for related compounds, and how should they be resolved?

For example, in regioisomers like 3b and 4b (analogous compounds with isopropoxy groups), ¹H NMR splitting patterns differ due to allylic vs. vinylic boron placement. Overlapping peaks (e.g., aryl vs. dioxaborolane methyl signals) can be resolved using 2D NMR (HSQC, HMBC) . Contradictions in coupling constants (e.g., ³J vs. ⁴J) may indicate rotational isomerism, requiring variable-temperature NMR studies .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) can model transition states in cross-coupling reactions. For example:

  • The energy barrier for oxidative addition of Pd⁰ to the C-Cl bond in -CH₂Cl is ~20 kcal/mol, lower than C-Br (~25 kcal/mol), favoring faster activation .
  • Solvent effects (e.g., dielectric constant of dioxane vs. DCM) can be simulated to optimize reaction coordinates .

Methodological Tables

Q. Table 1: Representative Yields for Analogous Compounds

CompoundReaction TypeYieldConditionsReference
2-(3-Isopropoxyphenyl)-dioxaborolaneAllylic borylation63–77%Ionic liquid, 80°C, 12h
2-(4-Hexyloxyphenyl)-dioxaborolanePhotocatalytic coupling82%Light (450 nm), 24h
2-(Chloromethylphenyl)-dioxaborolaneSuzuki-Miyaura75–85%Pd(dppf)Cl₂, KOAc, dioxane

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueChloromethyl Group SignalDioxaborolane Ring Signals
¹H NMRδ 4.6 ppm (s, 2H, -CH₂Cl)δ 1.3 ppm (s, 12H, -C(CH₃)₂)
¹³C NMRδ 46.2 ppm (-CH₂Cl)δ 24.8 ppm (-C(CH₃)₂)
HRMS[M+H]⁺: 264.1032 (C₁₃H₁₈BClO₂)

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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